molecular formula C20H12ClN3 B2401819 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline CAS No. 105997-06-6

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline

Cat. No. B2401819
M. Wt: 329.79
InChI Key: RIWUKOKYYDOJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline” is a chemical compound with the linear formula C20H12ClN3 . It’s part of a large class of biologically active compounds known as quinazolines, which have exhibited a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. Various methods have been used, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline” is characterized by the presence of a benzimidazole fused to a quinazoline, forming a complex heterocyclic compound .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For instance, nitration is a known electrophilic substitution reaction of quinazoline .

Scientific Research Applications

Synthesis and Biological Activity

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline and its derivatives have been extensively studied for their potential in various biological and pharmacological applications. A notable area of research includes the synthesis of benzimidazo[1,2-c]quinazoline derivatives and their evaluation for antimicrobial properties. For example, the synthesis of these compounds and their antimicrobial evaluation against organisms such as Escherichia coli and Candida albicans have been conducted, highlighting their potential use in antimicrobial treatments (Shri, Aruna, & Vetrichelvan, 2015).

Antitumor and Cytotoxic Properties

Another significant area of research is the investigation of the antitumor and cytotoxic properties of these compounds. Studies have shown that benzimidazo[1,2-c]quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including human colon cancer and cervical cancer cells. This indicates their potential as therapeutic agents in cancer treatment (Braña, Vega, Perron, Conlon, Bousquet, & Robinson, 1997), (Shri, Aruna, & Vetrichelvan, 2016).

Anti-Inflammatory Properties

Research has also delved into the anti-inflammatory potential of these compounds. Specifically, certain derivatives have been identified as inhibitors of tumor necrosis factor alpha (TNF-alpha) production, a crucial mediator in inflammatory processes. This suggests their potential application in treating inflammatory diseases (Galarce, Foncea, Edwards, Pessoa‐Mahana, Pessoa-Mahana, & Ebensperger, 2008).

Bronchodilator Activity

In the field of respiratory medicine, certain 6-substituted benzimidazo[1,2-c]quinazoline derivatives have been synthesized and evaluated for their bronchodilator activity. These studies contribute to understanding their potential use in treating respiratory ailments (Bahekar & Ram Rao, 2000).

Future Directions

Quinazoline derivatives, including “6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline”, have potential in various therapeutic applications. New quinazoline-based compounds are being designed and synthesized as potential drugs for various diseases .

properties

IUPAC Name

6-(4-chlorophenyl)benzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWUKOKYYDOJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline

Citations

For This Compound
2
Citations
A Rao, RH Bahekar - 1999 - nopr.niscpr.res.in
Synthesis of some 6-aryl-benzimidazo[1,2-c]quinazolines 4 have been critically investigated. The first method, based on the condensation of substituted- 1,3-benzoxazin-4-(3H)-one 2 …
Number of citations: 38 nopr.niscpr.res.in
H Pessoa-Mahana, CD Pessoa-Mahana, R Salazar… - …, 2004 - thieme-connect.com
The syntheses of 2-(2-nitrophenyl)-1-benzoyl-1H-benzimidazole derivatives 5-9 and their reduction to the corresponding 2-benzimidazoylbenzamides 10-13 are described. Compounds …
Number of citations: 40 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.